![molecular formula C10H13NO3S B2509773 Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate CAS No. 1798214-56-8](/img/structure/B2509773.png)
Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate
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Description
“Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate” is a chemical compound with the CAS number 1798214-56-8 . It has a molecular formula of C10H13NO3S and a molecular weight of 227.28 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate” consists of a thiophene ring attached to a butanoate chain through a methylamino group .Physical And Chemical Properties Analysis
“Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate” has a predicted density of 1.214±0.06 g/cm3 and a predicted boiling point of 430.4±35.0 °C . The melting point and flash point are not available .Scientific Research Applications
- Anti-Inflammatory Properties : Thiophene derivatives often exhibit anti-inflammatory effects. Researchers explore the potential of this compound as a nonsteroidal anti-inflammatory drug (NSAID) or in related therapeutic contexts .
- Industrial Applications : Thiophene derivatives, including Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate, are used as corrosion inhibitors in industrial chemistry. They protect metal surfaces from degradation caused by corrosive environments .
- Antihypertensive and Anti-Atherosclerotic Effects : Some thiophene derivatives have shown promise in managing hypertension and preventing atherosclerosis. Further studies could explore the cardiovascular benefits of this compound .
Medicinal Chemistry and Drug Development
Corrosion Inhibition
Cardiovascular Health
properties
IUPAC Name |
methyl 4-oxo-4-(thiophen-2-ylmethylamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-14-10(13)5-4-9(12)11-7-8-3-2-6-15-8/h2-3,6H,4-5,7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZYKENYBLIHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NCC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate |
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